2-azido-N-cyclohexyl-N-methylacetamide
Overview
Description
2-azido-N-cyclohexyl-N-methylacetamide is an organic compound with the chemical formula C9H16N4O. It is characterized by the presence of an azido group (-N3) attached to an acetamide backbone, which is further substituted with cyclohexyl and methyl groups. This compound appears as a white solid and is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-cyclohexyl-N-methylacetamide typically involves the reaction of N-cyclohexyl-N-methylacetamide with a suitable azidation reagent. One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO2N3) is used to introduce the azido group into the molecule . The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar diazotransfer reactions. The process is optimized for efficiency, scalability, and safety, given the reactive nature of azides. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-azido-N-cyclohexyl-N-methylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Cycloaddition Reactions: The azido group participates in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) and solvents like dimethylformamide (DMF) are commonly used.
Cycloaddition: Copper(I) catalysts are often employed in the Huisgen cycloaddition.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for the reduction of the azido group.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
2-azido-N-cyclohexyl-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-azido-N-cyclohexyl-N-methylacetamide involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazoles, which are useful in various applications. The compound’s reactivity is attributed to the presence of the azido group, which acts as a versatile functional group for chemical modifications .
Comparison with Similar Compounds
Similar Compounds
2-azidoacetamide: Lacks the cyclohexyl and methyl substitutions.
N-cyclohexyl-N-methylacetamide: Does not contain the azido group.
2-azido-N-methylacetamide: Similar structure but without the cyclohexyl group.
Uniqueness
2-azido-N-cyclohexyl-N-methylacetamide is unique due to the combination of the azido group with cyclohexyl and methyl substitutions, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-azido-N-cyclohexyl-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-13(9(14)7-11-12-10)8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYWBTHKAGNAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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